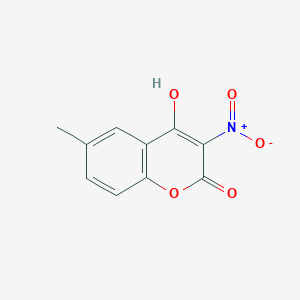

4-Hydroxy-6-methyl-3-nitrocoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-methyl-3-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c1-5-2-3-7-6(4-5)9(12)8(11(14)15)10(13)16-7/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUALEWXMXRPRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Hydroxy-6-methyl-3-nitrocoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of 4-Hydroxy-6-methyl-3-nitrocoumarin, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a two-step process commencing with the Pechmann condensation to form the coumarin backbone, followed by a regioselective nitration. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and presents relevant quantitative data for reproducibility. Visual diagrams of the experimental workflow and reaction pathway are included to facilitate a clear understanding of the process.

Introduction

Coumarins are a significant class of benzopyran-2-one derivatives found in many natural sources and are known for their diverse pharmacological activities. The introduction of specific functional groups onto the coumarin scaffold can significantly modulate their biological properties. The 4-hydroxycoumarin core, in particular, is the foundational structure for several anticoagulant drugs. The addition of a nitro group at the C3 position and a methyl group at the C6 position can lead to novel compounds with potential applications in drug discovery. The synthesis of this compound is typically achieved by the electrophilic nitration of the precursor, 4-Hydroxy-6-methylcoumarin. This guide outlines a reliable and reproducible methodology for its laboratory-scale synthesis.

Synthesis Pathway Overview

The synthesis of the target compound is accomplished in two primary stages:

-

Stage 1: Synthesis of 4-Hydroxy-6-methylcoumarin. This intermediate is prepared via a Pechmann condensation reaction between p-cresol and malonic acid. This reaction is typically catalyzed by a combination of a Lewis acid (e.g., zinc chloride) and a dehydrating agent (e.g., phosphorus oxychloride).

-

Stage 2: Nitration of 4-Hydroxy-6-methylcoumarin. The intermediate is then subjected to electrophilic nitration to introduce a nitro group (-NO₂) at the C3 position. This is achieved using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions.

Experimental Protocols

Stage 1: Synthesis of 4-Hydroxy-6-methylcoumarin

This protocol is adapted from the general procedure for synthesizing 4-hydroxycoumarin derivatives.[1]

Reagents and Materials:

-

p-Cresol

-

Malonic Acid

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Phosphorus Oxychloride (POCl₃)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Dilute Hydrochloric Acid (HCl)

-

Water

-

Round-bottom flask with heating mantle and reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine p-cresol (0.21 mol), malonic acid (0.21 mol), anhydrous zinc chloride (0.62 mol), and phosphorus oxychloride (0.63 mol).

-

Heat the mixture at 60-65 °C with continuous stirring for approximately 40 hours.

-

After the reaction period, cool the mixture to room temperature.

-

Carefully decompose the reaction mixture by slowly adding it to cold water with stirring. A solid precipitate will form.

-

Filter the solid product and wash it with water.

-

Dissolve the crude solid in a 10% aqueous sodium carbonate solution.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with dilute hydrochloric acid until precipitation of the product is complete.

-

Filter the purified solid, wash with water, and dry thoroughly. The resulting product is 4-Hydroxy-6-methylcoumarin.

Stage 2: Synthesis of this compound

This protocol is based on established methods for the nitration of 4-hydroxycoumarins.[2][3][4][5]

Reagents and Materials:

-

4-Hydroxy-6-methylcoumarin (from Stage 1)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed ice and water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Ice bath

-

Magnetic stirrer

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

Place 4-Hydroxy-6-methylcoumarin (e.g., 1.2 g) in a round-bottom flask and dissolve it in concentrated sulfuric acid (e.g., 10 mL) with stirring.

-

Cool the flask in an ice bath until the internal temperature is below 5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.5 mL) to concentrated sulfuric acid (e.g., 1.5 mL) in a separate cooled vessel.

-

Add the nitrating mixture dropwise to the stirred coumarin solution using a dropping funnel, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for one hour.

-

Pour the reaction mixture slowly and with vigorous stirring into a beaker containing a large amount of crushed ice.

-

A solid precipitate of this compound will form.

-

Filter the crude product and wash it thoroughly with cold water to remove residual acid.

-

Purify the product by recrystallization from ethanol to obtain the final compound.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis stages. Yields are representative and can vary based on reaction scale and conditions.

| Stage | Reactant(s) | Product | Typical Yield (%) | Melting Point (°C) | Reference |

| 1 | p-Cresol, Malonic Acid | 4-Hydroxy-6-methylcoumarin | 66% | 275-277 | [1] |

| 2 | 4-Hydroxycoumarin* | 4-Hydroxy-3-nitrocoumarin | 52% | 199-201 | [2] |

*Note: Data for the direct precursor is not available in the cited literature; this value is for the nitration of the parent 4-hydroxycoumarin, which serves as a close analogue and provides a reasonable yield expectation.

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis of this compound.

Chemical Reaction Pathway

Caption: Chemical reaction pathway for the two-stage synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-6-methyl-3-nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and known biological activities of 4-Hydroxy-6-methyl-3-nitrocoumarin. The information is compiled for professionals in chemical research and drug development, with a focus on structured data, detailed experimental protocols, and visual representations of key processes.

Core Chemical Properties

This compound belongs to the coumarin family, a class of benzopyrone compounds known for their wide range of biological activities.[1][2] The introduction of a methyl group at the 6-position and a nitro group at the 3-position significantly modifies the electronic and steric properties of the parent 4-hydroxycoumarin scaffold, influencing its chemical reactivity and pharmacological profile.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its immediate precursor, 4-Hydroxy-6-methylcoumarin.

| Property | 4-Hydroxy-6-methylcoumarin (Precursor) | This compound (Target) | Source(s) |

| Molecular Formula | C₁₀H₈O₃ | C₁₀H₇NO₅ | [3] |

| Molecular Weight | 176.17 g/mol | 221.17 g/mol | [3] |

| Appearance | Crystalline solid | Expected to be a crystalline solid | N/A |

| Melting Point | 261-264 °C | Data not available in cited literature. The related 4-hydroxy-3-nitrocoumarin melts at 172 °C. | |

| Assay Purity | ≥98% | ≥98% (Typical for commercial reagents) |

Spectroscopic Data

| Spectroscopy | Expected Characteristic Peaks/Signals |

| FT-IR (KBr, cm⁻¹) | ~3500 (O-H stretch), ~1750 (C=O lactone stretch), ~1610 (C=C aromatic stretch), ~1520 & ~1340 (NO₂ asymmetric and symmetric stretch). |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons (δ 7.0-8.5), a singlet for the C5-H, a singlet for the methyl group protons (~δ 2.4), and a broad singlet for the hydroxyl proton. |

| UV-Vis (DMF, λmax) | Expected absorption maxima around 310-320 nm, characteristic of the extended π-system of the nitrocoumarin core. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the 4-Hydroxy-6-methylcoumarin backbone, followed by electrophilic nitration at the C3 position.

Caption: Synthesis workflow for this compound.

Protocol 1: Synthesis of 4-Hydroxy-6-methylcoumarin

This procedure is based on the Pechmann condensation reaction.[5]

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and condenser, combine p-cresol (1 equivalent), malonic acid (1 equivalent), anhydrous zinc chloride (3 equivalents), and phosphorus oxychloride (3 equivalents).

-

Heating: Heat the reaction mixture to 60-65 °C with constant stirring for approximately 40 hours.

-

Work-up: Cool the mixture to room temperature and carefully decompose it by adding it to cold water. A solid precipitate will form.

-

Purification: Filter the solid. Dissolve the crude product in a 10% aqueous sodium carbonate solution.

-

Acidification: Acidify the solution with dilute hydrochloric acid to re-precipitate the product.

-

Isolation: Filter the resulting crystals, wash with water, and dry to yield 4-Hydroxy-6-methylcoumarin.

Protocol 2: Synthesis of this compound

This protocol is adapted from general methods for the nitration of 4-hydroxycoumarins.[4][6]

-

Reaction Setup: Add 4-Hydroxy-6-methylcoumarin (1 equivalent) to concentrated sulfuric acid in a flask, ensuring the mixture is cooled in an ice bath (0-5 °C).

-

Nitrating Agent Addition: Slowly add sodium nitrate or potassium nitrate (1 equivalent) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

-

Reaction: Stir the mixture in the ice bath for 1-2 hours.

-

Work-up: Pour the reaction mixture over crushed ice. A solid precipitate of this compound will form.

-

Isolation: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Chemical Reactivity and Biological Activity

The reactivity of this compound is governed by its three key functional components: the 4-hydroxy-enol system, the aromatic ring, and the nitro group.

Caption: Logical relationship of structure to biological activity.

Chemical Reactivity

-

Tautomerism: Like other 4-hydroxycoumarins, this molecule can exist in keto-enol tautomeric forms, which influences its reactivity at both the C3 and C4 positions.[7]

-

Acidity: The enolic hydroxyl group is acidic and can be deprotonated to form a salt.

-

Nucleophilic Substitution: The 4-hydroxyl group can be displaced by other nucleophiles. For instance, related 4-hydroxycoumarins react with amines under microwave irradiation to form 4-aminocoumarins.[8] It can also be converted to a 4-chloro group using reagents like phosphorus oxychloride.[9]

-

Influence of Nitro Group: The electron-withdrawing nitro group at the C3 position increases the acidity of the 4-hydroxyl proton and deactivates the pyrone ring towards electrophilic attack, while making the C4 position more susceptible to nucleophilic attack.

Biological Activity

The primary biological activity reported for the class of substituted 4-hydroxy-3-nitrocoumarins is antiallergic activity .[6]

-

Antiallergic Activity: A study on twenty-four substituted 4-hydroxy-3-nitrocoumarins, including by extension the 6-methyl derivative, found them to possess antiallergic properties.[6] The activity was evaluated using the homocytotropic antibody-antigen induced passive cutaneous anaphylaxis (PCA) reaction in rats.[6] This assay measures the ability of a compound to inhibit the degranulation of mast cells, a key event in allergic reactions.

-

Potential Other Activities: While not specifically confirmed for the 6-methyl variant in the cited literature, related nitrocoumarins and 4-hydroxycoumarin derivatives have shown a broad spectrum of other pharmacological effects, suggesting potential avenues for further research:

-

Antibacterial Activity: 4-Hydroxy-6-nitrocoumarin derivatives have demonstrated activity against bacteria such as Staphylococcus aureus and Salmonella typhimurium.[4]

-

Anticoagulant Effects: The 4-hydroxycoumarin scaffold is famous for its anticoagulant properties, serving as the basis for drugs like warfarin.[1]

-

Anticancer Properties: Some coumarin derivatives have been investigated for their in-vitro cytotoxicity against cancer cell lines.[10]

-

Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes like urease and carbonic anhydrase-II.[4]

-

Conclusion

This compound is a synthetically accessible derivative of the versatile 4-hydroxycoumarin scaffold. Its chemical properties are defined by the interplay between the electron-donating methyl group and the electron-withdrawing nitro group. While its primary reported biological function is antiallergic activity, the known pharmacological profile of related compounds suggests it may be a valuable candidate for broader screening in antibacterial, anticancer, and enzyme inhibition studies. The provided synthetic protocols offer a reliable pathway for its preparation, enabling further investigation by researchers in medicinal chemistry and drug discovery.

References

- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxy-6-methylcoumarin | C10H8O3 | CID 54686349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. 4-HYDROXY-6-METHYLCOUMARIN synthesis - chemicalbook [chemicalbook.com]

- 6. Antiallergic activity of 4-hydroxy-3-nitrocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. nveo.org [nveo.org]

Spectroscopic and Biological Insights into Nitro-Substituted 4-Hydroxycoumarins: A Technical Overview

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for nitro-substituted 4-hydroxycoumarin derivatives. Due to the limited availability of specific data for 4-Hydroxy-6-methyl-3-nitrocoumarin in the reviewed literature, this document focuses on the closely related and well-characterized isomers, 4-Hydroxy-3-nitrocoumarin and 4-Hydroxy-6-nitrocoumarin . The information presented is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the spectroscopic properties and synthesis of these compounds.

Spectroscopic Data of 4-Hydroxy-3-nitrocoumarin

4-Hydroxy-3-nitrocoumarin (4H3NC) has been characterized using various spectroscopic techniques. The data provides insights into its molecular structure and electronic properties.

Table 1: Spectroscopic Data for 4-Hydroxy-3-nitrocoumarin

| Spectroscopic Technique | Observed Peaks/Signals | Reference |

| UV-Vis | Absorption peak at 272 nm.[1] Electronic transitions from π to π* and n to π* have been identified.[2] | [1][2] |

| FT-IR (cm⁻¹) | A comprehensive characterization by FT-IR has been performed, with computed vibrational wavenumbers aligning with experimental values.[2] | [2] |

| FT-Raman (cm⁻¹) | The FT-Raman spectrum has been recorded in the 3500-400 cm⁻¹ range.[2] | [2] |

| Emission Spectroscopy | Emission peak located at 555 nm.[1] | [1] |

Spectroscopic Data of 4-Hydroxy-6-nitrocoumarin

The 6-nitro isomer of 4-hydroxycoumarin has also been synthesized and characterized, with key spectroscopic data available.

Table 2: Spectroscopic Data for 4-Hydroxy-6-nitrocoumarin

| Spectroscopic Technique | Observed Peaks/Signals | Reference |

| UV-Vis | λmax at 315 nm in DMF.[3] | [3] |

| FT-IR (KBr, cm⁻¹) | 3500 (O-H), 1753 (C=O, lactone), 1608 (C=C, aromatic), 1515 (NO₂, asymmetric), 1343 (NO₂, symmetric).[3] | [3] |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 15.98 (s, 1H, OH), 9.07 (d, J = 4 Hz, 1H, H-5), 8.67 (dd, J = 4, 8 Hz, 1H, H-7), 7.56 (d, J = 8 Hz, 1H, H-8), 5.85 (s, 1H, H-3).[3] | [3] |

Experimental Protocols

The synthesis and spectroscopic analysis of these compounds follow established organic chemistry methodologies.

Synthesis of 4-Hydroxy-3-nitrocoumarin

4-Hydroxy-3-nitrocoumarin can be synthesized by the nitration of 4-hydroxycoumarin. A typical procedure involves dissolving 4-hydroxycoumarin in glacial acetic acid and treating it with 72% aqueous nitric acid.[4]

Synthesis of 4-Hydroxy-6-nitrocoumarin

The synthesis of 4-hydroxy-6-nitrocoumarin is achieved through the nitration of 4-hydroxycoumarin using sodium nitrate and sulfuric acid.[3]

Spectroscopic Analysis

-

UV-Vis Spectroscopy : The electronic absorption spectra are typically recorded on a double beam spectrophotometer using a quartz cell with a 1 cm path length.[2]

-

FT-IR and FT-Raman Spectroscopy : FT-IR spectra are commonly obtained using the KBr pellet technique with a resolution of 1.0 cm⁻¹. FT-Raman spectra are recorded at room temperature with a resolution of 2 cm⁻¹.[2]

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies such as 300 MHz or 400 MHz for proton NMR.[4][5] Deuterated solvents like DMSO-d₆ or CDCl₃ are used, with chemical shifts reported in ppm relative to an internal standard (e.g., TMS).[4][5]

Figure 1: General experimental workflow for the synthesis and spectroscopic characterization of nitro-4-hydroxycoumarin derivatives.

Biological Activity and Signaling Pathways

While specific signaling pathway data for this compound is not available, the broader class of 4-hydroxycoumarin derivatives is well-known for its biological activities.

The primary and most studied activity of 4-hydroxycoumarins is their role as anticoagulants .[6] They function as antagonists of Vitamin K.[6] The mechanism involves the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[6] This inhibition disrupts the Vitamin K cycle, which is crucial for the gamma-carboxylation of several clotting factors, thereby impeding the coagulation cascade.

Derivatives of 4-hydroxycoumarin have also been investigated for a range of other pharmacological effects, including:

The antibacterial potential of 4-hydroxy-6-nitrocoumarin and its derivatives has been evaluated against bacteria such as Staphylococcus aureus and Salmonella typhimurium.[3] Furthermore, a study on twenty-four substituted 4-hydroxy-3-nitrocoumarins demonstrated that all possessed antiallergic activity.[7]

Figure 2: Conceptual diagram of the anticoagulant mechanism of action for 4-hydroxycoumarin derivatives.

This guide summarizes the available spectroscopic data for 4-hydroxy-3-nitrocoumarin and 4-hydroxy-6-nitrocoumarin, providing a valuable resource in the absence of specific data for this compound. The detailed experimental protocols and the overview of the biological activities, particularly the well-established anticoagulant mechanism, offer a solid foundation for further research and development in this area of medicinal chemistry. The provided diagrams visually articulate the experimental processes and the primary signaling pathway associated with this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. nveo.org [nveo.org]

- 3. scielo.br [scielo.br]

- 4. scispace.com [scispace.com]

- 5. rsc.org [rsc.org]

- 6. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiallergic activity of 4-hydroxy-3-nitrocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-6-methyl-3-nitrocoumarin (CAS No. 22375-56-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-6-methyl-3-nitrocoumarin, a heterocyclic organic compound of interest in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its core characteristics, potential synthesis, and likely biological activities based on extensive research into the broader classes of 4-hydroxycoumarins and nitrocoumarins. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its chemical properties, a proposed synthetic route, and potential therapeutic applications.

Introduction

Coumarins are a significant class of benzopyrone compounds, widely distributed in nature and also accessible through synthetic routes. The 4-hydroxycoumarin scaffold is of particular importance as it forms the core structure of several clinically significant anticoagulant drugs, such as warfarin. The introduction of a nitro group can significantly modulate the biological activity of a molecule, often enhancing its antimicrobial or cytotoxic properties. This compound combines these key structural features, suggesting its potential as a bioactive agent.

Chemical and Physical Properties

| Property | Predicted Value/Information |

| CAS Number | 22375-56-0 |

| Molecular Formula | C₁₀H₇NO₅ |

| Molecular Weight | 221.17 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF. |

| pKa | The 4-hydroxyl group is acidic, with an estimated pKa in the range of 4-5. |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the nitration of coumarin derivatives. The logical precursor for this synthesis is 4-hydroxy-6-methylcoumarin.

Proposed Synthetic Pathway: Nitration of 4-Hydroxy-6-methylcoumarin

The introduction of a nitro group at the C3 position of the 4-hydroxycoumarin ring is a key transformation. While nitration of the benzene ring of coumarins is common, nitration at the C3 position is also achievable under specific conditions.

Experimental Protocol (Hypothetical):

-

Starting Material: 4-Hydroxy-6-methylcoumarin.

-

Nitrating Agent: A mixture of a nitrate salt (e.g., sodium nitrate or potassium nitrate) in a strong acid like concentrated sulfuric acid is a common nitrating agent for coumarins.

-

Reaction Conditions: The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermicity of the nitration reaction and to favor nitration at the desired position.

-

Procedure:

-

Dissolve 4-hydroxy-6-methylcoumarin in cold, concentrated sulfuric acid.

-

Slowly add the nitrating agent (e.g., a solution of sodium nitrate in sulfuric acid) while maintaining the low temperature and stirring vigorously.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature for a specific duration.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

The crude product can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Note: This is a generalized, hypothetical protocol. The actual experimental conditions, such as reaction time, temperature, and purification methods, would need to be optimized.

Caption: Proposed synthesis of this compound.

Potential Biological Activities

The biological activities of this compound have not been extensively reported. However, based on the known activities of related compounds, several potential therapeutic applications can be inferred.

Antimicrobial Activity

Nitro-substituted coumarins have demonstrated notable antimicrobial properties. The nitro group is a strong electron-withdrawing group that can enhance the reactivity of the coumarin scaffold and its interaction with biological targets.

-

Antibacterial Activity: Studies on various 3-arylcoumarins with nitro substitutions have shown activity against Gram-positive bacteria, including Staphylococcus aureus. The position of the nitro group is often crucial for activity.

-

Antifungal Activity: Some nitrocoumarins have also exhibited antifungal properties.

Experimental Protocol: Agar Well Diffusion Assay (General)

-

Microbial Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Candida albicans).

-

Agar Plates: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

-

Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates.

-

Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.

-

Compound Application: Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.

-

Controls: Use a positive control (a known antibiotic or antifungal) and a negative control (the solvent used to dissolve the compound).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Caption: General workflow for an agar well diffusion antimicrobial assay.

Anticoagulant Activity

The 4-hydroxycoumarin scaffold is the basis for many anticoagulant drugs that act as vitamin K antagonists. These compounds inhibit the enzyme vitamin K epoxide reductase, which is essential for the synthesis of several clotting factors.

While the introduction of a nitro group at the C3 position may alter this activity, it is plausible that this compound could retain some anticoagulant properties. However, without experimental data, this remains speculative.

Signaling Pathway: Vitamin K Cycle and Anticoagulation

4-hydroxycoumarins typically exert their anticoagulant effect by inhibiting the Vitamin K cycle.

Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarins.

Structure-Activity Relationships (SAR)

Based on studies of related coumarin derivatives, the following structure-activity relationships can be postulated:

-

4-Hydroxy Group: This group is generally considered essential for anticoagulant activity.

-

3-Nitro Group: The electron-withdrawing nature of the nitro group at the C3 position is likely to be a key determinant of its biological activity, potentially favoring antimicrobial or cytotoxic effects over anticoagulant properties.

-

6-Methyl Group: The methyl group at the C6 position may influence the lipophilicity and metabolic stability of the compound, which can affect its overall bioactivity and pharmacokinetic profile.

Conclusion

This compound (CAS No. 22375-56-0) is a compound with significant potential for biological activity, stemming from its hybrid structure of a 4-hydroxycoumarin and a nitroaromatic system. While specific experimental data is currently lacking in the public domain, this technical guide provides a foundational understanding based on the known properties of related compounds. The proposed synthetic route offers a starting point for its chemical synthesis, and the predicted biological activities, particularly antimicrobial effects, warrant further investigation. This document serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar coumarin derivatives. Further experimental validation is necessary to fully elucidate the properties and potential applications of this compound.

The Multifaceted Biological Activities of Substituted Nitrocoumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrocoumarins, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The introduction of a nitro group onto the coumarin scaffold profoundly influences their electronic properties and, consequently, their interactions with biological targets. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of substituted nitrocoumarins, presenting key quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways.

Anticancer Activity of Substituted Nitrocoumarins

Nitrocoumarin derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key signaling pathways, and enzyme inhibition.

Quantitative Anticancer Activity Data

The anticancer efficacy of substituted nitrocoumarins is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative nitrocoumarin derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 6-Nitro-3-(4'-methoxyphenyl)coumarin | MCF-7 (Breast) | 23.12 | [1] |

| 6-Nitro-3-(4'-methylphenyl)coumarin | T47D (Breast) | 102.05 | [1] |

| 3-Aryl-6-nitrocoumarin derivative 47 | CCRF-CEM (Leukemia) | 1.88 | [2] |

| 3-Aryl-6-nitrocoumarin derivative 47 | MOLT-4 (Leukemia) | 1.92 | [2] |

| 6-Nitrocoumarin-3-acetic acid | S. aureus | Good activity | [3] |

| 7-Hydroxy-4-methyl-6-nitrocoumarin | Not specified | Not specified | [4] |

| 4-Hydroxy-3-nitrocoumarin | A549 (Lung) | Inhibits motility | [5] |

Signaling Pathway Inhibition: The PI3K/Akt/mTOR Pathway

A key mechanism underlying the anticancer activity of some coumarin derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[6][7] Dysregulation of this pathway is a hallmark of many cancers.[7] Nitrocoumarins can interfere with this pathway at various points, leading to the suppression of downstream signaling and ultimately, cancer cell death.

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by substituted nitrocoumarins.

Antimicrobial Activity of Substituted Nitrocoumarins

Substituted nitrocoumarins exhibit significant activity against a range of pathogenic bacteria and fungi. The nitro group is often crucial for their antimicrobial efficacy.

Quantitative Antimicrobial Activity Data

The antimicrobial potency is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference(s) |

| 3-Aryl-6-nitrocoumarin 3 | S. aureus | 32 | [8] |

| 3-Aryl-6-nitrocoumarin 4 | S. aureus | 32 | [8] |

| 3-Aryl-6-nitrocoumarin 7 | S. aureus | 256 | [8] |

| 6-Nitrocoumarin derivative 9 | S. aureus | 4.88 | [9] |

| 6-Nitrocoumarin derivative 9 | E. coli | 78.13 | [9] |

| 6-Nitrocoumarin derivative 9 | C. albicans | 9.77 | [9] |

| 6-Nitrocoumarin derivative 9 | MRSA | 39.06 | [9] |

Anti-inflammatory Activity of Substituted Nitrocoumarins

Several coumarin derivatives have been reported to possess anti-inflammatory properties.[10] The introduction of a nitro group can modulate this activity.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of substituted nitrocoumarins are often evaluated in vivo using models such as the carrageenan-induced paw edema assay. The percentage of edema inhibition is a key parameter.

| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference(s) |

| 6-(4-NH-CO-CH3-benzylamino)-7-hydroxy-4-methylcoumarin | Not specified | 44.05 | [11] |

| 6-(3-OH, 4-OCH3-benzylamino)-7-hydroxy-4-methylcoumarin | Not specified | 38.10 | [11] |

| 6-(4-N(CH3)2-benzylamino)-7-hydroxy-4-methylcoumarin | Not specified | 32.14 | [11] |

| 6-(4-Cl, 3-NO2-benzylamino)-7-hydroxy-4-methylcoumarin | Not specified | 32.14 | [11] |

Enzyme Inhibition

Substituted nitrocoumarins have been shown to inhibit various enzymes, which contributes to their biological activities. A notable target is carbonic anhydrase.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Certain CA isoforms, such as CA IX and XII, are overexpressed in tumors and are considered important anticancer targets.[12] Coumarins can act as inhibitors of these enzymes.

Figure 2: Inhibition of carbonic anhydrase by substituted nitrocoumarins.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments cited in the literature for the evaluation of substituted nitrocoumarins.

Synthesis of Substituted Nitrocoumarins

5.1.1. Synthesis of 4-Hydroxy-3-nitrocoumarin [5]

-

Dissolve 4-hydroxycoumarin (20 mmol) in glacial acetic acid (60 mL).

-

Add sodium nitrite (0.2 mmol) to the solution.

-

Add nitric acid (3 mL) dropwise.

-

Stir the reaction mixture for 10 minutes at room temperature.

-

Heat the mixture at 60°C for 1 hour in an oil bath.

-

Allow the solution to cool to room temperature, leading to the crystallization of the product.

-

Filter the suspension, wash the crystals with hexane, and dry to obtain 3-nitro-4-hydroxycoumarin.

5.1.2. Synthesis of 7-Hydroxy-4-methyl-6-nitrocoumarin and 7-Hydroxy-4-methyl-8-nitrocoumarin [4]

-

Dissolve 7-hydroxy-4-methylcoumarin (1 g) in 10 mL of concentrated sulfuric acid in an ice bath.

-

Slowly add 4 mL of a nitrating mixture (1 mL concentrated nitric acid and 3 mL concentrated sulfuric acid) while maintaining the temperature below 10°C.

-

After the addition is complete, remove the beaker from the ice bath and stir at room temperature for one hour.

-

Pour the solution into a beaker containing crushed ice with stirring.

-

Filter the crude product, which is a mixture of the 6-nitro and 8-nitro isomers.

-

To separate the isomers, add the crude product to ethanol and reflux for 5 minutes.

-

Filter the hot solution. The residue is 7-hydroxy-4-methyl-6-nitrocoumarin.

-

Concentrate the filtrate and cool it in an ice bath to crystallize 7-hydroxy-4-methyl-8-nitrocoumarin.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Figure 3: Workflow for the MTT assay to determine anticancer activity.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted nitrocoumarin derivatives. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Protocol:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.

-

Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.

-

Well Creation: Create wells of a specific diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the nitrocoumarin solution at a known concentration into each well. Include a solvent control and a positive control (a known antibiotic).

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the test microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[13][14][15][16]

Protocol:

-

Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the substituted nitrocoumarin derivative orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[17]

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[17]

-

Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each treated group compared to the control group.

Conclusion

Substituted nitrocoumarins represent a promising class of compounds with diverse and potent biological activities. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents is well-documented in the scientific literature. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in this exciting field. Further research focusing on structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of detailed mechanisms of action will be crucial for the translation of these promising compounds into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pjps.pk [pjps.pk]

- 4. jetir.org [jetir.org]

- 5. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Bot Verification [chiet.edu.eg]

- 10. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. inotiv.com [inotiv.com]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Coumarin Derivatives

For Immediate Release

[City, State] – [Date] – In a significant leap forward for medicinal chemistry and drug development, a comprehensive technical guide has been unveiled, detailing the discovery, isolation, and therapeutic potential of novel coumarin derivatives. This whitepaper serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical industry, offering a deep dive into the synthesis, characterization, and biological evaluation of this promising class of compounds.

Coumarins, a group of natural products belonging to the benzopyrone family, have long been recognized for their broad spectrum of pharmacological activities, including anticoagulant, antioxidant, anti-inflammatory, and anticancer properties.[1][2] This guide illuminates recent advancements in the field, showcasing the development of new synthetic pathways and the isolation of novel coumarins from natural sources, which exhibit enhanced therapeutic efficacy and target specificity.

Synthesis and Isolation: A Tale of Innovation

The guide provides a meticulous overview of the primary methods for obtaining novel coumarin derivatives. The Pechmann condensation reaction remains a cornerstone of synthetic strategy, allowing for the efficient one-pot synthesis of a variety of coumarin scaffolds from phenols and β-keto esters under acidic conditions.[3] Furthermore, the guide details modern, eco-friendly protocols, such as the use of heterogeneous catalysts and solvent-free conditions, which offer high yields and operational simplicity.

For the extraction of coumarins from their natural botanical sources, the guide elaborates on the Soxhlet extraction technique. This continuous extraction method is highly efficient for isolating compounds from solid plant materials, with the choice of solvent being a critical parameter for optimal yield. Following initial extraction, purification is paramount. The guide provides detailed insights into column chromatography, a fundamental technique for the separation and purification of individual coumarin derivatives from complex mixtures.

A Spectrum of Biological Activity: Unveiling Therapeutic Potential

A central focus of this technical guide is the diverse biological activities of newly synthesized and isolated coumarin derivatives. The document presents a wealth of quantitative data, meticulously organized into tables for straightforward comparison of the compounds' efficacy.

Antioxidant Properties

A significant number of novel coumarin derivatives have demonstrated potent antioxidant activity. The guide presents data from DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, a standard method for evaluating the ability of compounds to neutralize free radicals. The IC50 values, representing the concentration of a compound required to inhibit 50% of the DPPH radicals, are tabulated to highlight the most effective antioxidant agents. For instance, certain coumarin-sulfonamide hybrids have shown remarkable antioxidant potential, with some compounds exhibiting higher radical scavenging activity than the standard ascorbic acid.[4]

| Compound ID | Coumarin Derivative Type | Antioxidant Activity (DPPH Assay, IC50 in µg/mL) | Reference |

| 3b | Pyranocoumarin | 48.38 ± 4.61 | [4] |

| 5d | Pyranocoumarin | 82.92 ± 3.30 | [4] |

| 8c | Coumarin-sulfonamide | ~4-35 | [4] |

| 8d | Coumarin-sulfonamide | ~4-35 | [4] |

| Ascorbic Acid (Standard) | - | Good radical scavenging activity | [4] |

Anticancer Activity

The anticancer potential of novel coumarins is a rapidly evolving area of research. The guide summarizes the cytotoxic effects of various derivatives against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer lines. The IC50 values from MTT assays are presented, revealing that specific substitutions on the coumarin scaffold can lead to highly potent and selective anticancer agents. For example, coumarin-3-carboxamide derivatives with fluoro-substituted benzamide moieties have demonstrated exceptional potency against HeLa and HepG2 cancer cell lines, with activities comparable to the standard drug doxorubicin.[1]

| Compound ID | Coumarin Derivative Type | Cell Line | Anticancer Activity (IC50 in µM) | Reference |

| 14b | 4-fluoro benzamide derivative | HepG2 | 2.62–4.85 | [1] |

| 14b | 4-fluoro benzamide derivative | HeLa | 0.39–0.75 | [1] |

| 14e | 2,5-difluoro benzamide derivative | HepG2 | 2.62–4.85 | [1] |

| 14e | 2,5-difluoro benzamide derivative | HeLa | 0.39–0.75 | [1] |

| Doxorubicin (Standard) | - | HeLa, HepG2 | Comparable to 14b and 14e | [1] |

Antibacterial Efficacy

The guide also explores the antibacterial properties of new coumarin derivatives. Data from disc diffusion and broth dilution methods are tabulated, showing the zone of inhibition and minimum inhibitory concentration (MIC) values against various Gram-positive and Gram-negative bacteria. Certain coumarin-triazole hybrids have exhibited excellent antibacterial activity against strains of Staphylococcus aureus, with MIC values in the low microgram per milliliter range.[5]

| Compound ID | Coumarin Derivative Type | Bacterial Strain | Antibacterial Activity (MIC in µg/mL) | Reference |

| 4c | 4-(carboxyphenyl)triazolyl substituted coumarin | S. aureus | 0.16–3.75 | [5] |

| 42c | 4-(carboxyphenyl)triazolyl substituted coumarin | S. aureus | 0.21–6.28 | [5] |

Delving into the Mechanism: Signaling Pathways and Molecular Targets

Understanding the mechanism of action is crucial for drug development. This technical guide provides a visual representation of key signaling pathways modulated by novel coumarin derivatives. One such pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular defense against oxidative stress. Several natural coumarin derivatives have been identified as potent activators of Nrf2, thereby enhancing the expression of antioxidant and cytoprotective genes.

Caption: Nrf2 signaling pathway activation by novel coumarin derivatives.

Furthermore, the guide illustrates the experimental workflow for the discovery and evaluation of these novel compounds, providing a clear roadmap for researchers.

Caption: Experimental workflow for novel coumarin derivative development.

Detailed Experimental Protocols

To facilitate the replication and advancement of this research, the guide provides detailed, step-by-step protocols for key experiments.

General Procedure for Pechmann Condensation

This protocol outlines the synthesis of coumarin derivatives through the acid-catalyzed reaction of a phenol with a β-keto ester.

-

Reactant Mixture: In a round-bottom flask, combine the phenol (1 mmol) and the β-keto ester (1.1 mmol).

-

Catalyst Addition: Add the acid catalyst (e.g., Amberlyst-15, 10 mol%) to the mixture.

-

Reaction Conditions: Heat the reaction mixture in an oil bath at 110°C with continuous stirring.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the hot reaction mixture to remove the catalyst. Cool the filtrate to room temperature.

-

Crystallization: Add hot methanol to the cooled filtrate to induce crystallization of the crude product.

-

Purification: Filter the solid product and recrystallize from ethanol to obtain the pure coumarin derivative.

Protocol for DPPH Radical Scavenging Assay

This protocol details the determination of the antioxidant activity of novel coumarin derivatives.

-

Sample Preparation: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well microplate, add 20 µL of the sample or standard solution to each well.

-

DPPH Addition: Add 200 µL of a freshly prepared DPPH solution (e.g., 0.2 mM in methanol) to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

General Protocol for Antibacterial Susceptibility Testing (Disc Diffusion Method)

This protocol outlines the screening of novel coumarin derivatives for their antibacterial activity.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism in a sterile broth.

-

Agar Plate Inoculation: Uniformly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface. A disc with the solvent serves as a negative control, and a disc with a standard antibiotic serves as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters. The size of the zone is indicative of the antibacterial activity.

This in-depth technical guide represents a pivotal contribution to the field of drug discovery, providing the scientific community with the foundational knowledge and practical tools necessary to accelerate the development of the next generation of coumarin-based therapeutics.

References

- 1. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. primescholars.com [primescholars.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents [mdpi.com]

- 5. Design, Synthesis and Antibacterial Activity of Coumarin-1,2,3-triazole Hybrids Obtained from Natural Furocoumarin Peucedanin - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 4-Hydroxy-6-methyl-3-nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Hydroxy-6-methyl-3-nitrocoumarin. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues, namely 4-hydroxy-3-nitrocoumarin and 4-hydroxy-6-methylcoumarin, to project its properties. This document covers predicted physical and chemical data, detailed spectral analysis, a proposed experimental protocol for its synthesis, and an exploration of its potential biological activities based on the known effects of similar nitrocoumarin derivatives. All quantitative data are presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

Introduction

Coumarins are a significant class of benzopyrone compounds found in many plants. Their derivatives are of great interest to the scientific community due to their diverse pharmacological activities, which include anticoagulant, antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group into the coumarin scaffold can significantly modulate its biological activity, making nitrocoumarins a promising area for drug discovery and development. This guide focuses on the specific, albeit lesser-studied, derivative: this compound.

Predicted Physical and Chemical Characteristics

The physical and chemical properties of this compound have been estimated based on the known values of 4-hydroxy-3-nitrocoumarin and 4-hydroxy-6-methylcoumarin. These predictions provide a baseline for experimental design and characterization.

Predicted Quantitative Data

| Property | Predicted Value for this compound | 4-Hydroxy-3-nitrocoumarin[1][2] | 4-Hydroxy-6-methylcoumarin |

| Molecular Formula | C₁₀H₇NO₅ | C₉H₅NO₅ | C₁₀H₈O₃ |

| Molecular Weight | 221.17 g/mol | 207.14 g/mol | 176.17 g/mol |

| Melting Point | ~180-190 °C (dec.) | 172 °C (dec.) | 261-264 °C |

| Appearance | Predicted to be a light yellow crystalline powder. | Light yellow crystalline powder.[3] | White to off-white powder. |

| Solubility | Predicted to be soluble in DMSO and DMF. | Soluble in DMSO. | Soluble in DMSO and methanol. |

Predicted Spectral Data

The spectral characteristics of this compound are anticipated to be a composite of the features observed in its parent compounds.

| Spectral Data | Predicted Characteristics for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, a singlet for the methyl group, and a downfield signal for the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the aromatic ring, the methyl carbon, and carbons of the pyrone ring. The positions of the signals will be affected by the nitro and hydroxyl substituents. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching (broad), C=O stretching (lactone), C=C stretching (aromatic), and N-O stretching (nitro group).[3][4] |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the coumarin core, including the loss of CO and NO₂.[1] |

Experimental Protocols

The synthesis of this compound can be achieved through the electrophilic nitration of 4-hydroxy-6-methylcoumarin. The following protocol is a proposed method based on established procedures for the nitration of similar coumarin derivatives.

Synthesis of this compound

Objective: To synthesize this compound via the nitration of 4-hydroxy-6-methylcoumarin.

Materials:

-

4-hydroxy-6-methylcoumarin

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxy-6-methylcoumarin in glacial acetic acid with stirring.

-

Cool the flask in an ice bath to maintain a temperature between 0-5 °C.

-

Slowly add concentrated sulfuric acid to the cooled solution while stirring.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask.

-

Add the nitrating mixture dropwise to the solution of 4-hydroxy-6-methylcoumarin, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture over crushed ice in a beaker with constant stirring.

-

A yellow precipitate of this compound should form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any residual acid.

-

Recrystallize the crude product from ethanol to obtain the purified this compound.

-

Dry the purified product in a desiccator.

Characterization: The structure and purity of the synthesized compound should be confirmed using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point of the purified product should also be determined.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of nitrocoumarins has demonstrated a range of pharmacological effects.

Antimicrobial Activity

Nitrocoumarin derivatives have been investigated for their potential as antimicrobial agents.[5][6] Studies on compounds like 3-nitrocoumarins have shown activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.[5] The mechanism of action is thought to involve the inhibition of essential enzymes in the microbial pathogens.[5]

Antitumor Activity

Several coumarin derivatives have been evaluated for their anticancer properties.[7][8][9] Nitro-substituted coumarins, in particular, have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[10] For instance, some coumarins have been found to inhibit enzymes like carbonic anhydrase, which are overexpressed in certain tumors.[9]

Enzyme Inhibition

The coumarin scaffold is known to interact with various enzymes. Nitrocoumarin derivatives have been specifically studied as inhibitors of enzymes such as urease and carbonic anhydrase.[11][12] The inhibition of these enzymes has therapeutic implications for various diseases. For example, urease inhibitors are of interest for treating infections caused by urease-producing bacteria, while carbonic anhydrase inhibitors have applications in conditions like glaucoma and certain types of cancer.[11][12]

Visualizations

Proposed Synthesis Workflow

Caption: Proposed experimental workflow for the synthesis of this compound.

General Mechanism of Electrophilic Nitration

Caption: General mechanism for the electrophilic nitration of a coumarin derivative.

Conclusion

This compound represents an intriguing yet understudied molecule within the broader class of coumarin derivatives. Based on the analysis of its structural analogues, it is predicted to possess notable physical, chemical, and biological properties. The proposed synthetic route via electrophilic nitration is straightforward and based on well-established chemical principles. Further experimental investigation into this compound is warranted to validate these predictions and to fully explore its potential applications in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers embarking on the study of this promising compound.

References

- 1. 4-Hydroxy-3-nitrocoumarin | C9H5NO5 | CID 54682640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-HYDROXY-3-NITROCOUMARIN|lookchem [lookchem.com]

- 3. nveo.org [nveo.org]

- 4. ijert.org [ijert.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic and Antitumor Activity of some Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Coumarins effectively inhibit bacterial α-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Applications of 4-Hydroxy-6-methyl-3-nitrocoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential research applications of 4-Hydroxy-6-methyl-3-nitrocoumarin, a synthetic derivative of the versatile coumarin scaffold. Drawing upon existing research on closely related analogs, this document outlines its probable synthesis, predicted biological activities, and potential mechanisms of action, offering a valuable resource for its exploration in drug discovery and development.

Core Compound Profile

This compound belongs to the 4-hydroxycoumarin class of compounds, which are known for a wide range of pharmacological activities. The introduction of a nitro group at the 3-position and a methyl group at the 6-position of the coumarin ring is anticipated to modulate its biological profile, offering unique opportunities for research.

Chemical Structure:

Synthesis and Characterization

Postulated Synthesis Workflow

The synthesis would likely involve the initial preparation of the precursor, 4-hydroxy-6-methylcoumarin, followed by its nitration.

Figure 1: Postulated synthetic workflow for this compound.

Experimental Protocols (Representative)

The following protocols are based on the synthesis of closely related compounds and serve as a starting point for the synthesis of this compound.

Step 1: Synthesis of 4-Hydroxy-6-methylcoumarin (Precursor)

This procedure is adapted from the general synthesis of 4-hydroxycoumarins.

-

Reaction Setup: Combine p-cresol and malonic acid in a reaction vessel.

-

Condensation: Add a suitable condensing agent (e.g., phosphorus oxychloride and zinc chloride).

-

Heating: Heat the mixture under controlled temperature conditions for a specified duration.

-

Work-up: Cool the reaction mixture and treat with water to decompose the reaction complex.

-

Purification: The resulting solid can be filtered and purified by recrystallization from an appropriate solvent.

Step 2: Nitration of 4-Hydroxy-6-methylcoumarin

This protocol is a general method for the nitration of activated aromatic rings.

-

Dissolution: Dissolve the synthesized 4-hydroxy-6-methylcoumarin in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.

-

Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) to the solution while maintaining a low temperature.

-

Reaction: Stir the mixture at a controlled low temperature for several hours.

-

Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Isolation and Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization.

Potential Research Applications and Biological Activities

Based on the known biological activities of 4-hydroxycoumarin derivatives, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous 4-hydroxycoumarin derivatives have demonstrated significant anticancer properties. The related compound, 4-hydroxy-3-nitrocoumarin, has shown inhibitory effects on A549 (lung cancer) and HeLa (cervical cancer) cell lines[1]. Furthermore, 4-methyl substituted coumarins have also been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Data for Related Compounds:

| Compound | Cell Line | Activity | IC50 Value | Reference |

| 4-Hydroxy-3-nitrocoumarin | A549 (Lung Cancer) | Cytotoxic | Data not specified | [1] |

| 4-Hydroxy-3-nitrocoumarin | HeLa (Cervical Cancer) | Cytotoxic | Data not specified | [1] |

Proposed Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

4-hydroxycoumarin derivatives are known to possess antibacterial and antifungal properties. For instance, 4-hydroxy-3-nitrocoumarin has been reported to have activity against Klebsiella pneumoniae[1]. Derivatives of 4-hydroxy-6-nitrocoumarin have shown activity against Staphylococcus aureus and Salmonella typhimurium[2].

Quantitative Data for Related Compounds:

| Compound/Derivative | Microorganism | Activity | Zone of Inhibition (mm) | Reference |

| 4-Hydroxy-3-nitrocoumarin | Klebsiella pneumoniae | Antibacterial | Data not specified | [1] |

| Derivatives of 4-hydroxy-6-nitrocoumarin | Staphylococcus aureus | Antibacterial | 26.0 - 26.5 | [2] |

| Derivatives of 4-hydroxy-6-nitrocoumarin | Salmonella typhimurium | Antibacterial | 19.5 | [2] |

Proposed Experimental Protocol for Antimicrobial Susceptibility Testing (Agar Well Diffusion Method):

-

Culture Preparation: Prepare a standardized inoculum of the test microorganism.

-

Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate.

-

Well Preparation: Create wells of a specific diameter in the agar.

-

Compound Application: Add a known concentration of this compound solution to each well.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anticoagulant Activity

The 4-hydroxycoumarin scaffold is the core structure of many anticoagulant drugs, such as warfarin. These compounds typically act as vitamin K antagonists. While the addition of a small nitro group at the 3-position might alter this activity, it remains a significant area for investigation.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on studies of related coumarin derivatives, several potential mechanisms can be proposed.

Anticancer Signaling Pathways

Research on other coumarin derivatives suggests potential involvement in key cancer-related signaling pathways. For instance, some coumarins have been shown to induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases. The PI3K/Akt pathway, crucial for cell survival and proliferation, is another potential target.

Figure 2: Hypothesized anticancer signaling pathway modulation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with significant potential for research in oncology, infectious diseases, and hematology. The structural modifications to the 4-hydroxycoumarin core suggest the possibility of novel biological activities and mechanisms of action.

Future research should focus on:

-

Developing and optimizing a reliable synthesis protocol.

-

Conducting comprehensive in vitro screening to determine its anticancer and antimicrobial activity spectrum and potency (IC50 and MIC values).

-

Investigating its mechanism of action by exploring its effects on relevant signaling pathways.

-

Evaluating its in vivo efficacy and safety profile in appropriate animal models.

This technical guide provides a foundational framework to stimulate and guide further investigation into the therapeutic potential of this compound.

References

Methodological & Application

Application Notes & Protocols: Characterization of 4-Hydroxy-6-methyl-3-nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-Hydroxy-6-methyl-3-nitrocoumarin, a compound of interest in medicinal chemistry and drug development. The following protocols and data are intended to guide researchers in the synthesis, purification, and detailed analytical characterization of this molecule.

Synthesis and Purification of Analytical Standard

A pure analytical standard is paramount for accurate quantitative analysis. The synthesis of this compound can be achieved via the nitration of 4-hydroxy-6-methylcoumarin.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the nitration of 4-hydroxycoumarin derivatives.

Materials:

-

4-Hydroxy-6-methylcoumarin

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃) or Fuming Nitric Acid (HNO₃)

-

Glacial Acetic Acid

-

Ice bath

-

Distilled water

-

Ethanol or Methanol for recrystallization

-

Magnetic stirrer and heating mantle

-

Round bottom flask and condenser

-

Buchner funnel and filter paper

Procedure:

-

In a round bottom flask, dissolve 4-hydroxy-6-methylcoumarin in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained at 0-5 °C using an ice bath.

-

Slowly add a nitrating agent (e.g., a solution of potassium nitrate in concentrated sulfuric acid, or fuming nitric acid) dropwise to the stirred solution. The temperature must be kept below 10 °C throughout the addition to prevent over-nitration and side reactions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

The precipitated solid, this compound, is collected by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold distilled water until the washings are neutral to litmus paper.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to obtain a pure analytical standard.

-

Dry the purified crystals under vacuum.

Analytical Methods for Characterization

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the synthesized compound and for quantitative analysis in various matrices. A reverse-phase HPLC method can be developed and validated for this purpose.[1][2][3][4]

Table 1: HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid or Acetic Acid for peak shape improvement) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) detector, monitoring at a wavelength determined by UV-Vis spectroscopy (e.g., around 315 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standards and samples and record the chromatograms.

-

Data Analysis: Determine the retention time and peak area of this compound. Purity can be assessed by the peak area percentage. For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of the compound through fragmentation analysis.[5]

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI) in negative or positive mode, or Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Scan Range | m/z 50 - 500 |

| Expected [M-H]⁻ | 220.03 (for C₁₀H₆NO₅) |

| Expected [M+H]⁺ | 222.04 (for C₁₀H₇NO₅) |

| Expected Fragments | Loss of NO₂, CO, and other characteristic fragments of the coumarin ring system.[5] |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump for ESI, or use a GC-MS system for EI.

-

Data Acquisition: Acquire the mass spectrum in the desired scan range.

-

Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.[6][7][8][9]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Note: These are predicted values based on the analysis of similar coumarin structures. Actual values may vary.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2 | - | ~160 |

| C3 | - | ~125 |

| C4 | - | ~158 |

| C4a | - | ~118 |

| C5 | ~7.8 (d) | ~128 |

| C6 | - | ~135 |

| C7 | ~7.4 (d) | ~125 |

| C8 | ~7.6 (s) | ~116 |

| C8a | - | ~152 |